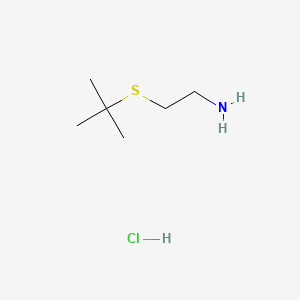
2-(tert-Butylthio)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylthio)ethylamine hydrochloride is a versatile chemical compound used extensively in scientific research. It exhibits intriguing properties that pave the way for groundbreaking discoveries. This compound is known for its stability and reactivity, making it a valuable asset in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)ethylamine hydrochloride typically involves the reaction of tert-butylthiol with ethylene diamine, followed by quaternization with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of tert-butylthiol and ethylene diamine into the reactor.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Post-reaction purification steps, including filtration and crystallization, to obtain pure this compound.
化学反応の分析
Types of Reactions
2-(tert-Butylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted ammonium salts.
科学的研究の応用
2-(tert-Butylthio)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(tert-Butylthio)ethylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
類似化合物との比較
Similar Compounds
- 2-(tert-Butylthio)ethylamine
- 2-(tert-Butylthio)ethylammonium bromide
- 2-(tert-Butylthio)ethylammonium iodide
Uniqueness
2-(tert-Butylthio)ethylamine hydrochloride stands out due to its unique combination of stability and reactivity. Unlike its bromide and iodide counterparts, the chloride variant offers better solubility and ease of handling. Additionally, its thiol group provides distinct reactivity compared to other ammonium compounds, making it a valuable tool in various research applications.
特性
CAS番号 |
60116-77-0 |
|---|---|
分子式 |
C6H16ClNS |
分子量 |
169.72 g/mol |
IUPAC名 |
2-tert-butylsulfanylethylazanium;chloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H |
InChIキー |
YJAKJFWAOKKUJK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCCN.Cl |
正規SMILES |
CC(C)(C)SCC[NH3+].[Cl-] |
Key on ui other cas no. |
60116-77-0 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















